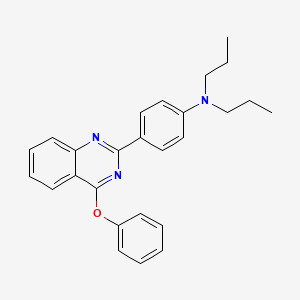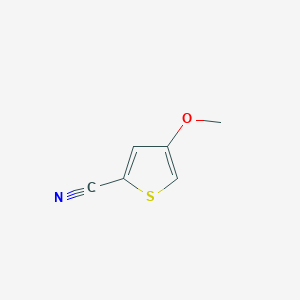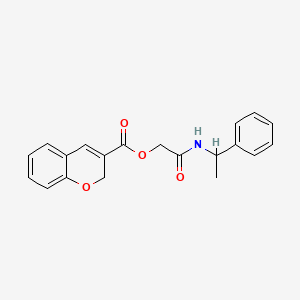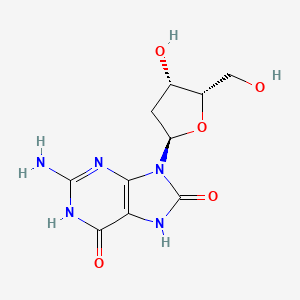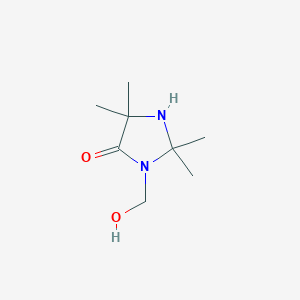
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to the imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with formaldehyde in the presence of a base. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize the yield of the desired product. The product is then purified using industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one.
Reduction: Formation of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol
- 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- 2,2,5,5-Tetramethylimidazolidin-4-one
Uniqueness
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for specific interactions with target molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
350810-08-1 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)6(12)10(5-11)8(3,4)9-7/h9,11H,5H2,1-4H3 |
Clé InChI |
MTRSRVMIFQFRBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(N1)(C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
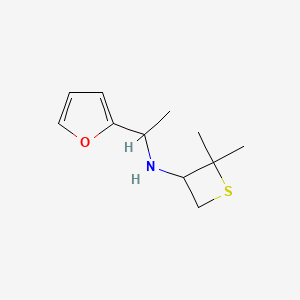
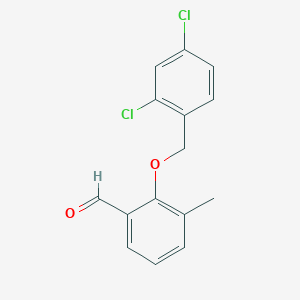
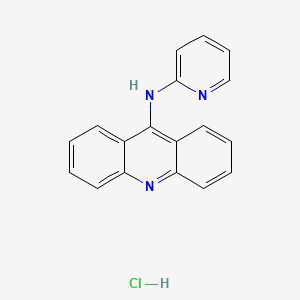


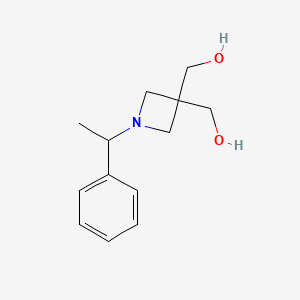
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
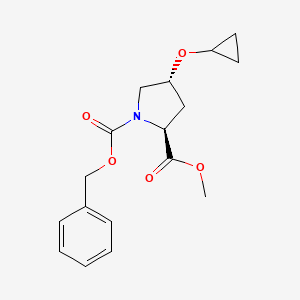
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
